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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720

This technical guide provides a comprehensive analysis of the spectral data for 4-
(methoxymethyl)benzaldehyde, a key aromatic aldehyde derivative. Designed for
researchers, scientists, and professionals in drug development, this document offers a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. By integrating theoretical principles with practical interpretation, this guide serves as
an essential resource for the characterization and quality control of this compound.

Introduction

4-(Methoxymethyl)benzaldehyde, with the molecular formula CoH1002, is a valuable
intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals
and other specialty chemicals. Its structure, featuring a para-substituted benzene ring with an
aldehyde and a methoxymethyl group, gives rise to a distinct spectroscopic fingerprint.
Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for
understanding its chemical behavior. This guide will walk through the theoretical underpinnings
and experimental considerations for each major spectroscopic technique, followed by a
detailed analysis of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predicted Analysis
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While experimental NMR data for 4-(methoxymethyl)benzaldehyde is not readily available in
public databases, a robust prediction of its H and 3C NMR spectra can be formulated based
on established principles of NMR spectroscopy and by comparative analysis with structurally
similar compounds, such as 4-methoxybenzaldehyde.

Theoretical Framework for NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of
atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as *H
and 13C, can absorb electromagnetic radiation at specific frequencies. The precise frequency,
known as the chemical shift (d), is highly sensitive to the local electronic environment of the
nucleus, providing detailed information about the molecular structure.

Predicted *H NMR Spectrum

The predicted 'H NMR spectrum of 4-(methoxymethyl)benzaldehyde in a standard solvent
like deuterated chloroform (CDCIs) would exhibit distinct signals corresponding to the different
types of protons in the molecule.

Table 1: Predicted *H NMR Spectral Data for 4-(Methoxymethyl)benzaldehyde
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~9.9 Singlet

1H

Aldehydic proton
(-CHO)

The aldehyde
proton is highly
deshielded due
to the electron-
withdrawing
nature of the
carbonyl group,
resulting in a
characteristic
downfield shift.[1]

~7.8 Doublet

2H

Aromatic protons
(ortho to -CHO)

These protons
are deshielded
by the
anisotropic effect
of the carbonyl
group and are
coupled to the
adjacent meta

protons.

~7.5 Doublet

2H

Aromatic protons
(meta to -CHO)

These protons
are coupled to
the ortho

protons.

~4.5 Singlet

2H

Methylene
protons (-CHz-)

These protons
are adjacent to
an oxygen atom
and the aromatic
ring, leading to a
downfield shift.
The singlet
multiplicity
indicates no

adjacent protons.
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These protons
are on a carbon
attached to an
oxygen atom,
resulting in a
) Methyl protons (- o
~3.4 Singlet 3H characteristic
OCHs) _ _
chemical shift.
The singlet
multiplicity
indicates no

adjacent protons.

For comparison, the experimental *H NMR spectrum of 4-methoxybenzaldehyde shows a
singlet for the methoxy protons at approximately 3.73 ppm and the aromatic protons as
doublets around 6.86 and 7.69 ppm.[2] The aldehyde proton in 4-methoxybenzaldehyde
appears around 9.73 ppm.[2] The introduction of the methylene bridge in 4-
(methoxymethyl)benzaldehyde is expected to slightly alter the chemical shifts of the aromatic
protons due to changes in electronic effects.

Predicted **C NMR Spectrum

The predicted 13C NMR spectrum will provide information on the carbon framework of the
molecule.

Table 2: Predicted 13C NMR Spectral Data for 4-(Methoxymethyl)benzaldehyde
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Chemical Shift (6, ppm)

Assignment

Rationale

The carbonyl carbon of an

aldehyde is highly deshielded

~192 Aldehydic carbon (C=0) o
and appears significantly
downfield.[3]
This quaternary carbon is
) attached to the electron-
Aromatic carbon (para to - )
~145 donating methoxymethyl
CHO) _ T _
group, influencing its chemical
shift.
) ) The quaternary carbon directly
Aromatic carbon (ipso to -
~136 attached to the aldehyde
CHO)
group.
) These carbons are influenced
Aromatic carbons (ortho to - ) ]
~130 by the electron-withdrawing
CHO)
aldehyde group.
128 Aromatic carbons (meta to - These carbons are also part of
CHO) the aromatic system.
This carbon is attached to two
oxygen atoms (one from the
methoxy group and implicitl
~74 Methylene carbon (-CHz-) y arotp P ] Y
connected to the aromatic
ring), leading to a significant
downfield shift.
The carbon of the methoxy
~58 Methyl carbon (-OCHs)

group.

In the experimental 33C NMR spectrum of 4-methoxybenzaldehyde, the carbonyl carbon

appears around 190.4 ppm, the methoxy carbon at 55.2 ppm, and the aromatic carbons in the

range of 114.0 to 164.2 ppm.[2] The predicted shifts for 4-(methoxymethyl)benzaldehyde are

based on these values, with adjustments for the presence of the methylene group.
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Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify functional groups in a molecule by measuring
the absorption of infrared radiation. Different functional groups vibrate at characteristic

frequencies, resulting in a unique IR spectrum.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample like 4-
(methoxymethyl)benzaldehyde is to place a thin film of the sample between two salt plates
(e.g., NaCl or KBr) and analyze it using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation

Salt Plates (NaCl/KBr)
Liquid Sample

FTIR Analysis
Thin Film Formation (FTIR SpectrometeD—VGR Spectrum AcquisitiorD—V(Data Analysis)

Click to download full resolution via product page

Caption: Experimental workflow for obtaining an IR spectrum.

Analysis of the IR Spectrum

The vapor phase IR spectrum of 4-(methoxymethyl)benzaldehyde is available through the
PubChem database. The key absorption bands are summarized and interpreted below.

Table 3: Key IR Absorption Bands for 4-(Methoxymethyl)benzaldehyde

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/product/b1609720?utm_src=pdf-body-img
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber

( 1 Intensity Functional Group Vibrational Mode
cm-
~2950-2850 Medium C-H (alkane) Stretching
. Stretching (Fermi
~2830 and ~2730 Medium C-H (aldehyde)
resonance)

C=0 (aromatic )
~1705 Strong Stretching

aldehyde)
~1600, ~1580, ~1500 Medium-Weak C=C (aromaitic) Stretching
~1250 and ~1040 Strong C-O (ether) Stretching

) Out-of-plane bending

~830 Strong C-H (aromatic)

(para-disubstitution)

The strong absorption at approximately 1705 cm~1 is characteristic of the C=0 stretching
vibration of an aromatic aldehyde.[4] The presence of two medium intensity bands around 2830
cm~t and 2730 cm~tis a hallmark of the C-H stretching of the aldehyde group, often appearing
as a doublet due to Fermi resonance.[4] The strong bands in the 1250-1040 cm~1 region are
indicative of the C-O stretching vibrations of the ether linkage. The strong absorption around
830 cm~1! suggests a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and to deduce its structure by
analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

A typical method for analyzing 4-(methoxymethyl)benzaldehyde by mass spectrometry is
Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and
separated from other components in a gas chromatograph and then introduced into the mass
spectrometer where it is ionized, commonly by electron ionization (EI).
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‘ Sample Injection & Separation Mass Spectrometry Analysis

Vaporized Sample @ (Ion Source (EID—V(Mass Analyzer)—V(Detector)—V(Mass Spectrum)

Click to download full resolution via product page

Caption: GC-MS experimental workflow.

Analysis of the Mass Spectrum

The mass spectrum of 4-(methoxymethyl)benzaldehyde is available from the PubChem
database. The molecular formula is CoH1002, giving a molecular weight of 150.17 g/mol .

Table 4: Major Fragments in the Mass Spectrum of 4-(Methoxymethyl)benzaldehyde
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miz Proposed Fragment Interpretation

150 [CoH1002]* Molecular ion (M+)

Loss of a hydrogen atom from
149 [CoHsO2]* the aldehyde or methylene
group (M-1)

Loss of the methoxy radical

(*OCH?5) is unlikely. More likely
121 [CsHoO]" is the loss of formaldehyde

(CHz20) from the molecular ion

followed by rearrangement.

Loss of the methoxymethyl
119 (CaH-O]* radical (*CH20CH?3) is a
87
plausible fragmentation for

benzyl ethers.

Tropylium ion, a common and
o1 [(CoH]* stable fragment in the mass
717
spectra of compounds

containing a benzyl group.

Phenyl cation, resulting from
77 [CoHs* the cleavage of the
6115
substituents from the aromatic

ring.

The molecular ion peak at m/z 150 confirms the molecular weight of the compound. A
prominent peak at m/z 149 is due to the loss of a hydrogen atom, a common fragmentation for
aldehydes. The fragmentation of benzyl ethers can be complex. The loss of a methoxy radical
(m/z 31) to give a fragment at m/z 119 is a characteristic fragmentation pathway. The presence
of a strong peak at m/z 91 is indicative of the formation of the stable tropylium ion, a hallmark of
benzyl-containing compounds. The peak at m/z 77 corresponds to the phenyl cation.

Conclusion
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This in-depth technical guide has provided a comprehensive overview of the spectral data for
4-(methoxymethyl)benzaldehyde. While experimental NMR data remains elusive, a detailed
prediction based on sound chemical principles and comparative analysis offers valuable insight
into its expected NMR signature. The available experimental IR and mass spectrometry data
have been thoroughly analyzed, providing clear evidence for the key functional groups and the
overall molecular structure. The methodologies and interpretations presented herein serve as a
robust framework for researchers and scientists engaged in the synthesis, analysis, and
application of this important chemical intermediate.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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